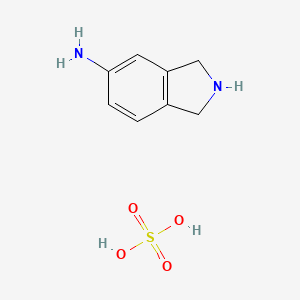

Isoindolin-5-amine sulfate

Description

Contextualization within Isoindoline (B1297411) and Isoindolinone Heterocycle Chemistry

The isoindole group, which includes isoindoline and its derivatives, represents a significant class of nitrogen-containing heterocyclic compounds. Isoindoline, the fully reduced form of isoindole, is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.govwikipedia.org This core structure is a common motif in numerous natural products and synthetic compounds. nih.gov

The incorporation of an amine group at the 5-position of the isoindoline ring, as seen in isoindolin-5-amine (B1317517), introduces a key functional group that can be readily modified. The sulfate (B86663) salt form enhances the compound's stability and solubility, making it a more convenient reagent in various synthetic applications. evitachem.com

The related isoindolinone structure, which contains a carbonyl group in the five-membered ring, is also a prominent scaffold in medicinal chemistry. jocpr.comnih.gov The chemistry of both isoindolines and isoindolinones is rich and varied, allowing for the synthesis of a broad spectrum of derivatives with tailored properties. jocpr.comacs.org

Significance of Isoindolin-5-amine and its Salts in Organic Synthesis and Medicinal Chemistry Research

Isoindolin-5-amine and its salts, such as the sulfate, are highly valued in organic synthesis due to their utility as versatile building blocks. evitachem.com The primary amine group provides a reactive site for a multitude of chemical transformations, including acylation, alkylation, and participation in coupling reactions to form more complex molecular architectures. chim.it

In medicinal chemistry, the isoindoline scaffold is present in a number of approved drugs and clinical candidates. mdpi.compreprints.org Derivatives of isoindolin-5-amine have been investigated for a range of therapeutic applications, including their potential as inhibitors of various enzymes and as modulators of biological pathways. ucl.ac.ukgoogle.com The ability to functionalize the amine group allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. um.edu.mt

Overview of Key Research Areas Pertaining to Isoindolin-5-amine Sulfate

Research involving this compound and its parent compound is multifaceted. Key areas of investigation include:

Novel Synthesis Methods: The development of efficient and stereoselective methods for the synthesis of isoindoline derivatives remains an active area of research. wikipedia.orgnih.gov This includes exploring new catalytic systems and reaction pathways.

Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of novel isoindoline-based compounds with potential therapeutic applications. This includes their evaluation as anticancer, anti-inflammatory, and antiviral agents. nih.govderpharmachemica.comjmchemsci.com

Materials Science: Isoindole derivatives have also found applications as dyes and fluorophores. nih.gov The inherent electronic properties of the isoindole system make it an attractive scaffold for the development of new materials with specific optical and electronic characteristics.

Historical Trajectories and Modern Relevance of Isoindole Derivatives

The study of isoindole and its derivatives has a history stretching back over a century. nih.gov Early research focused on understanding the fundamental chemistry and reactivity of this heterocyclic system. The infamous case of thalidomide (B1683933) in the mid-20th century, a drug containing a phthalimide (B116566) (an oxidized isoindolinone) core, brought significant attention to the biological activities of this class of compounds, albeit for tragic reasons. nih.govmdpi.com

In recent decades, there has been a resurgence of interest in isoindole chemistry, driven by advancements in synthetic methodologies and a deeper understanding of their biological roles. thieme-connect.com Modern research continues to uncover the vast potential of isoindole derivatives in various scientific fields, with compounds like lenalidomide, a derivative of thalidomide, demonstrating significant therapeutic success. mdpi.compreprints.org The ongoing exploration of this compound and related compounds underscores the enduring relevance of this chemical scaffold in the quest for new medicines and materials.

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.H2O4S/c9-8-2-1-6-4-10-5-7(6)3-8;1-5(2,3)4/h1-3,10H,4-5,9H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVCDLBWDLVQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Isoindolin 5 Amine Sulfate Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Cascade Processes for Isoindolinone Formation

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules like isoindolinones from simple precursors. A common strategy involves the reaction of 2-acylbenzonitriles with various nucleophiles. mdpi.com These processes are often initiated by a base, such as potassium carbonate (K₂CO₃), which facilitates a sequence of steps including nucleophilic addition, cyclization, and rearrangement. acs.org

The general mechanism for the base-promoted cascade reaction of 2-acylbenzonitriles proceeds through several key stages. acs.org It begins with the base-mediated deprotonation of a pronucleophile. This is followed by the nucleophilic attack on the carbonyl group of the 2-acylbenzonitrile. The subsequent step is an intramolecular ring closure onto the nitrile group, leading to a heterocyclic intermediate. This intermediate then undergoes a Dimroth-type rearrangement to yield the final 3,3-disubstituted isoindolinone product. mdpi.comacs.org

DFT (Density Functional Theory) studies have been employed to investigate the selectivity and mechanism of these cascade processes, confirming the proposed pathways and helping to rationalize the observed product distributions. acs.org The use of chiral bifunctional ammonium (B1175870) salts as catalysts under phase-transfer conditions has also been explored to achieve enantioselective synthesis of isoindolinones, albeit with moderate success in some cases. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Base | Key Mechanistic Steps | Product | Reference |

| Asymmetric Cascade | 2-Acylbenzonitriles, Nitromethane | Chiral Bifunctional Ammonium Salts, K₃PO₄ | Asymmetric nitro-aldol addition, cyclization, rearrangement | Chiral 3,3-disubstituted isoindolinones | mdpi.com |

| Base-Promoted Cascade | 2-Acylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | Nucleophilic addition, ring closure, Dimroth rearrangement | 3,3-Dialkylated isoindolin-1-ones | acs.org |

| One-pot Cascade/Elimination/Alkylation | 2-Acylbenzonitriles, Sulfonyl pronucleophiles | K₂CO₃ | Cascade formation, β-elimination, N-alkylation | N-alkylated (Z)-3-(sulfonyl-methylene)isoindolin-1-ones | acs.org |

Studies on Nucleophilic Additions and Subsequent Cyclization Pathways

The synthesis of the isoindoline (B1297411) ring frequently involves a nucleophilic addition to an electrophilic center, followed by an intramolecular cyclization. A prominent example is the addition of nucleophiles to tert-butylsulfinylimines that bear a Michael acceptor in the ortho position. uniovi.es This sequence, known as the AN/IMAMR (Nucleophilic Addition/Intramolecular aza-Michael Reaction) process, allows for the synthesis of 1,3-disubstituted isoindolines with good yields and high diastereoselectivity. uniovi.es

A fascinating aspect of this pathway is the ability to control the stereochemical outcome. The choice of base used to promote the final aza-Michael cyclization step can be crucial, enabling a stereodivergent synthesis where either the cis or the trans diastereoisomer can be obtained selectively. uniovi.es For instance, studies have shown that different bases can favor distinct reaction pathways, leading to the selective formation of one diastereoisomer over the other. uniovi.es This control is highly valuable for accessing specific stereoisomers of complex molecules.

The versatility of this method is demonstrated by the wide range of nucleophiles that can be employed, including allyl, propargyl, cyanide, and enolate groups, leading to a diverse family of 1,3-disubstituted isoindolines from readily available starting materials. uniovi.es

| Nucleophile | Electrophile | Key Reaction | Base for Cyclization | Stereochemical Outcome | Reference |

| Allylmagnesium bromide | (R)-N-(tert-butanesulfinyl) imine | 1,2-Nucleophilic Addition | DBU | trans-isoindoline | uniovi.es |

| Cyanide | (R)-N-(tert-butanesulfinyl) imine | 1,2-Nucleophilic Addition | TBAF | cis-isoindoline | uniovi.es |

| Enolates | (R)-N-(tert-butanesulfinyl) imine | 1,2-Nucleophilic Addition | DBU or TBAF | Stereodivergent (base-dependent) | uniovi.es |

Investigations into Rearrangement Reactions within Isoindoline Systems

Rearrangement reactions are fundamental transformations in organic chemistry that allow for significant structural modifications, often leading to more stable products. spcmc.ac.in Within the chemistry of isoindoline and its precursors, several types of rearrangements are mechanistically significant.

A notable example is the Dimroth rearrangement, which occurs during the base-promoted cascade synthesis of isoindolinones from 2-acylbenzonitriles. acs.org This rearrangement involves the cleavage and reformation of the heterocyclic ring, ultimately leading to the thermodynamically stable isoindolinone structure.

Another important class of reactions is sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond. numberanalytics.com The beilstein-journals.orgbeilstein-journals.org sigmatropic Cope and Claisen rearrangements are classic examples that have been applied in complex syntheses. numberanalytics.com While not directly forming the simple isoindoline ring, these principles can be applied to more complex systems containing this core.

The phospha-Brook rearrangement, an intramolecular 1,2-migration of a phosphonyl group from carbon to oxygen, has been leveraged in palladium-catalyzed cyclization reactions to synthesize 2H-isoindole derivatives. mdpi.com This demonstrates how rearrangement principles can be integrated into catalytic cycles to achieve novel transformations. Similarly, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been used in catalytic systems to form C-C bonds in the synthesis of 2-aroyl indoles, a related heterocyclic system. nih.gov Such strategies highlight the power of rearrangements to construct complex molecular architectures under mild conditions. nih.gov

| Rearrangement Type | Context | Mechanism | Significance | Reference |

| Dimroth Rearrangement | Cascade synthesis of isoindolinones | Heterocyclic ring opening and closing | Leads to stable 3,3-disubstituted isoindolinone products. | mdpi.comacs.org |

| Curtius Rearrangement | Synthesis from acyl azides | Thermal decomposition of an acyl azide (B81097) to an isocyanate. | A method for introducing amine or related functionalities. wikipedia.org | wikipedia.org |

| mdpi.comCurrent time information in Bangalore, IN.-Phospha-Brook Rearrangement | Palladium-catalyzed cyclization | Intramolecular migration of a phosphonyl group from carbon to oxygen. | Enables chemodivergent synthesis of functionalized 2H-isoindole derivatives. mdpi.com | mdpi.com |

| Sigmatropic Rearrangement | General organic synthesis | Concerted migration of a σ-bond across a π-system. | Forms new C-C bonds with high stereocontrol (e.g., Claisen, Cope). numberanalytics.com | numberanalytics.com |

Mechanistic Aspects of Metal-Mediated Transformations (e.g., Copper-Catalyzed Reactions)

Metal-catalyzed reactions, particularly those involving copper, are powerful tools for constructing the C-N bonds inherent to the isoindoline structure. beilstein-journals.org Copper-catalyzed Ullmann-type cross-coupling reactions have been refined over the years to proceed under milder conditions, often through the use of bidentate ligands. amazonaws.com

Mechanistic studies, including in-situ spectroscopic experiments and DFT calculations, have provided deep insights into these transformations. It is now understood that many copper-mediated C-N coupling reactions proceed through an oxidative addition-reductive elimination (OA-RE) pathway involving a Cu(I)/Cu(III) catalytic cycle. amazonaws.com The base, often a carbonate, can play a dual or triple role, not only as a base but also as a ligand that coordinates to the copper center, forming the active catalytic species. amazonaws.com In some systems, an iminium dichlorocuprate has been identified and structurally characterized as a key reactive intermediate. acs.org

These catalytic systems are versatile, enabling the synthesis of a wide range of N-heterocycles. mdpi.comrsc.org For instance, copper catalysis has been used for the cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. The proposed mechanism involves the formation of a five-membered aza-cobalacycle (in cobalt-catalyzed variants) or a related copper intermediate, followed by nucleophilic addition and C-C bond formation. mdpi.com

| Catalyst System | Reaction Type | Proposed Mechanism | Key Intermediate | Reference |

| CuI / Ligand Pair | C-N Cross-Coupling | Oxidative Addition-Reductive Elimination (OA-RE) | Tetracoordinated Cu(I) / Octahedral Cu(III) species | amazonaws.com |

| Cu(OAc)₂ | Multicomponent Reaction | Aldol condensation, oxidative [3+2] cycloaddition | Copper-alkyne complex | rsc.org |

| Co(OAc)₂·4H₂O / PCy₃ | Cyclization | Oxidative addition, nucleophilic addition, C-C formation | Five-membered aza-cobalacycle | mdpi.com |

| CuBr / Ligand | Aerobic Oxidative Coupling | Oxidation, formation of iminium ion | Iminium dichlorocuprate | acs.org |

Analysis of Diels-Alder Reaction Pathways in Isoindole Chemistry

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings with high regio- and stereoselectivity. mdpi.com In the context of isoindoline synthesis, transiently generated isoindoles serve as highly reactive dienes. These can be trapped with various dienophiles to construct complex, polycyclic isoindoline-based structures. nih.gov

A powerful strategy is the tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. beilstein-journals.org In one example, (E)-3-(furan-2-yl)acrylaldehyde reacts with an amine, an isonitrile, and maleic acid monoanilide in a Ugi multicomponent reaction. The resulting adduct contains both a diene and a dienophile and spontaneously undergoes an intramolecular [4+2] cycloaddition to yield furo[2,3-f]isoindole derivatives with high stereoselectivity. beilstein-journals.org

Mechanistic considerations are key to understanding the stereochemical outcome. Intramolecular Diels-Alder reactions of furan (B31954) derivatives (IMDAF reactions) typically proceed with high stereoselectivity to form the exo addition product as the major isomer. beilstein-journals.org The reaction conditions, including the solvent, can have a significant impact on reaction efficiency and selectivity. Studies have explored sustainable media like vegetable oils for these transformations, demonstrating that the tandem acylation/Diels-Alder reaction can proceed efficiently to form epoxyisoindole derivatives. beilstein-journals.org The reaction is believed to proceed via an amide intermediate that is in equilibrium with the final cyclized product. beilstein-journals.org

| Diene | Dienophile | Reaction Type | Key Feature | Product | Reference |

| Isoindole (transient) | N-Methylmaleimide | Intermolecular [4+2] Cycloaddition | Trapping of a reactive intermediate | N-methylmaleimide cycloadduct | nih.gov |

| Vinylfuran (in Ugi adduct) | Maleimide derivative (in Ugi adduct) | Tandem Ugi/Intramolecular Diels-Alder | Spontaneous cyclization post-MCR | Furo[2,3-f]isoindole core | beilstein-journals.org |

| Aminofuran | Maleic Anhydride (B1165640) | Tandem Acylation/Intramolecular Diels-Alder | High exo-selectivity; sustainable media | Epoxyisoindole-7-carboxylic acid | beilstein-journals.org |

Spectroscopic and Advanced Characterization Techniques in Research on Isoindolin 5 Amine Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential technique for elucidating the precise structure of a molecule. However, specific NMR data for Isoindolin-5-amine (B1317517) sulfate (B86663) is not present in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

No specific ¹H NMR spectra or detailed peak assignments for Isoindolin-5-amine sulfate have been found in public-domain scientific literature. While studies on related isoindoline (B1297411) derivatives exist, this data cannot be directly extrapolated to the specific sulfate salt .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Similarly, there are no available ¹³C NMR spectroscopic data for this compound in the searched scientific databases and literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Analysis

Advanced 2D NMR studies, which are crucial for confirming the connectivity of atoms within a molecule, have not been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of a compound. As with NMR data, specific MS analyses for this compound are absent from the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published research provides ESI-MS data for this compound, which would typically be used to identify the molecular ion and confirm its mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate molecular weight and helps to determine the elemental composition, is not available for this compound in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can pinpoint the characteristic vibrations of different bonds within the this compound structure.

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its molecular architecture. The presence of the primary aromatic amine (–NH2) group is typically indicated by two distinct N–H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetrical and symmetrical stretching vibrations of the N-H bonds give rise to this pair of peaks. orgchemboulder.com Furthermore, the N–H bending vibration of a primary amine is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C–N stretching vibration for an aromatic amine is characteristically observed between 1335-1250 cm⁻¹. orgchemboulder.com

The sulfate (SO₄²⁻) counter-ion also produces strong and characteristic absorption bands. A strong, broad absorption band related to S=O stretching is typically found in the 1204-1177 cm⁻¹ and 1410-1380 cm⁻¹ regions. libretexts.org The presence of an amine salt can be further confirmed by a broad N-H stretching band in the 3000-2800 cm⁻¹ range. libretexts.org The aromatic nature of the isoindoline ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium, Sharp (two bands) |

| Primary Aromatic Amine (Ar-NH₂) | N-H Bend | 1650-1580 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

| Amine Salt (-NH₃⁺) | N-H Stretch | 3000-2800 | Strong, Broad |

| Sulfate (SO₄²⁻) | S=O Stretch | 1204-1177 and 1410-1380 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

X-ray Crystallography for Absolute Structural Elucidation

The process involves growing a suitable single crystal of this compound, which can sometimes be achieved by slow evaporation from a solution. researchgate.net This crystal is then mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the space group of the crystal. nih.gov

In the case of an amine salt like this compound, crystallographic data would confirm the protonation of the amine group by the sulfuric acid, leading to the formation of an ammonium (B1175870) cation and a sulfate anion. The data would also reveal the intricate network of hydrogen bonds between the ammonium groups, the sulfate anions, and any co-crystallized water molecules, which stabilize the crystal structure. researchgate.netrsc.org The structure of related amine sulfates, such as D-amphetamine sulfate, has been successfully determined using this method, revealing details about molecular ordering and phase transitions. researchgate.net

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | Provides the size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms. | Confirms C-N, C-C, S-O bond distances. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Hydrogen Bonding Network | Intermolecular interactions involving hydrogen. | Shows how cations and anions are linked in the crystal. |

Specialized Spectroscopic Methods for Electronic and Magnetic Properties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. ismrm.org While isoindolin-5-amine itself is not a radical, it serves as a precursor for the synthesis of stable isoindoline-based nitroxide radicals, which are widely used as spin probes in EPR studies. nih.govst-andrews.ac.uk These nitroxides are persistent, stable free radicals where the unpaired electron is delocalized over the N-O bond. nih.gov

The isoindoline framework provides several advantages for nitroxide spin probes, including enhanced chemical and physical stability and narrow EPR line-widths compared to other heterocyclic nitroxides. nih.govnih.gov Researchers synthesize derivatives of isoindoline, such as 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), and can introduce functional groups at the 5-position, analogous to the amine in the parent compound, to tune the probe's properties for specific applications. st-andrews.ac.uk

EPR spectroscopy of these isoindoline nitroxide probes provides detailed information about their local environment, dynamics, and interactions. The EPR spectrum's hyperfine splitting patterns and g-values are characteristic of the nitroxide and its surroundings. tandfonline.com For instance, the spectra of isoindoline nitroxides often show well-resolved superhyperfine coupling from the protons of the methyl groups, a feature that makes them highly sensitive to factors like oxygen concentration, which is valuable for in vivo oximetry. nih.gov The stability of isoindoline-based nitroxides in reducing environments, such as inside cells, makes them excellent candidates for in-cell EPR studies. opinvisindi.is

| Parameter | Symbol | Information Provided |

|---|---|---|

| g-value | g | Characterizes the magnetic moment of the unpaired electron and is sensitive to the electronic environment. |

| Hyperfine Coupling Constant | a | Describes the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N), revealing information about the electronic structure. |

| Superhyperfine Coupling | - | Interaction with more distant nuclei (e.g., protons on methyl groups), providing detailed structural information and sensitivity to the local environment. |

| Linewidth | ΔB | Reflects the rate of spin relaxation and is influenced by molecular motion and interactions with the surroundings. |

Computational and Theoretical Studies on Isoindolin 5 Amine Sulfate and Its Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied in chemistry to predict molecular properties and reaction pathways. mdpi.com For isoindoline (B1297411) derivatives, DFT calculations have been instrumental in elucidating their electronic characteristics and the mechanisms of their reactions.

Studies on isoindoline-1,3-diones have utilized DFT to understand their structure and reactivity. For instance, DFT has been employed to explore the structural insights of coupled products like 5,6-diaroyl isoindoline-1,3-dione. researchgate.net These calculations help determine transition states and energy barriers for reactions, such as the C-C bond formation between a benzoyl cation and phthalimide (B116566), providing a detailed picture of the reaction mechanism. researchgate.net The B3LYP hybrid functional is frequently used in these studies as it provides accurate results for a wide range of organic molecules. mdpi.com

Furthermore, DFT is used to calculate critical molecular-level descriptors like molecular orbital energies (HOMO-LUMO), atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites and analyzing the stability of transition states. mdpi.com For example, in studies of isoindole-4,7-diones, DFT calculations have been combined with experimental data to investigate proton-coupled redox reactions, showing good agreement between theoretical predictions and experimental results. acs.org The analysis of molecular orbitals derived from DFT can rationalize the relationship between electronic transitions and the effects of substituents on the quinone ring. acs.org

The electronic structure of complex systems, such as isoindoline-1,3-dione-fullerene conjugates, has also been studied using DFT. amelica.org These investigations analyze properties like static polarizability and first static hyperpolarizability, which are relevant for nonlinear optical (NLO) applications. amelica.org The HOMO-LUMO energy gap, a key parameter calculated by DFT, provides insights into the electronic absorption spectra and potential NLO activity. amelica.org

In the context of medicinal chemistry, DFT studies on isoindoline-1,3-dione derivatives have been used to investigate their potential as antimycobacterial agents. acs.orgsemanticscholar.org By calculating molecular and electronic properties, researchers can understand the reactivity and stability of these compounds as inhibitors of specific enzymes, such as InhA. acs.orgsemanticscholar.org

Table 1: Selected DFT Functionals and Basis Sets Used in Isoindoline Research

| Functional/Basis Set | Application | Reference |

|---|---|---|

| B3LYP/6-311G(d,p) | Equilibrium geometry, HOMO/LUMO analysis, NBO, NLO properties of a chromenonaphthyridinedione derivative. | researchgate.net |

| B3LYP/6-311** | FT-IR and NMR spectra correlation for isoindoline-1,3-dione derivatives. | acs.org |

| ωB97X-D/SMD | Transition state determination for coupling reactions of isoindoline-1,3-dione. | researchgate.net |

| B3LYP/6-31G(d,p) | Optimization of diporphyrins linked by various bridges in toluene (B28343) solvent. | rsc.org |

Ab Initio Molecular Orbital Theory Applications for Predicting Molecular Properties

Ab initio molecular orbital theory is a foundational computational method in quantum chemistry that predicts molecular properties from first principles, without the use of empirical parameters. wiley.com This approach has been applied to isoindoline analogs to predict a range of molecular characteristics.

High-level ab initio calculations have been successfully used to determine the oxidation and reduction potentials of numerous nitroxides, including isoindoline derivatives. researchgate.net These studies aim to identify low-cost, reliable theoretical procedures for predicting electrode potentials and to understand the influence of substituents on these properties. researchgate.net For instance, accurate oxidation and reduction potentials, within 40 mV of experimental values, have been achieved using methods like G3(MP2)-RAD//B3-LYP/6-31G(d) for gas-phase energies combined with PCM solvation calculations. researchgate.net

The theory has also been used to predict the antiglycation activity of compounds containing partially hydrogenated isoindole fragments. rjraap.comnih.gov In these studies, the energies of the frontier molecular orbitals (HOMO and LUMO) were determined using the ab initio method with the 6-311G(d,p) basis set. rjraap.comnih.gov These calculated energies were found to be effective predictors of the compounds' ability to inhibit the formation of advanced glycation end-products (AGEs). rjraap.comnih.gov

Furthermore, ab initio methods are employed to calculate various molecular properties such as optimized molecular structure, dipole moment, polarizability, and first-order hyperpolarizability. ajchem-a.com The effect of solvents on these properties can also be modeled using methods like the polarizable continuum model (PCM). ajchem-a.com These theoretical predictions are valuable for designing new materials with specific optical properties. ajchem-a.com

Table 2: Predicted Molecular Properties of Isoindoline Analogs using Ab Initio Methods

| Property | Method | Application | Reference |

|---|---|---|---|

| Oxidation/Reduction Potentials | G3(MP2)-RAD//B3-LYP/6-31G(d) | Antioxidant activity of nitroxide derivatives. | researchgate.net |

| Frontier Molecular Orbital Energies | Ab initio/6-311G(d,p) | Prediction of antiglycation activity. | rjraap.comnih.gov |

| Optical Properties (μ, α, β) | Ab initio/HF/6-311G(d,p) | Design of new nonlinear optical materials. | ajchem-a.com |

Molecular Docking and Ligand-Receptor Interaction Modeling for Biological Target Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to model the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode of action.

For isoindoline derivatives, molecular docking has been a key tool in identifying potential biological targets and understanding their inhibitory mechanisms. For example, docking studies on N-substituted isoindoline-1,3-dione analogs have been performed to evaluate their potential as anti-proliferative agents. jmpas.comresearchgate.net These studies have identified compounds with high binding affinity to targets like TNF-α, HDAC, VEGF, and various kinases, often through hydrogen bonding and hydrophobic interactions. jmpas.comresearchgate.net

In the context of neurodegenerative diseases, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking and subsequent molecular dynamics simulations have revealed that these compounds can form stable complexes within the active site of these enzymes. nih.gov Similarly, docking studies have been used to explore the anticonvulsant activity of N-substituted isoindoline-1,3-diones by modeling their interaction with the open pore of sodium channels. nih.gov

The affinity of isoindoline derivatives for cyclooxygenase (COX) enzymes has also been studied using molecular docking. mdpi.com These studies help to elucidate the interactions within the active site of COX-1 and COX-2, identifying key residues like Arg120 and Tyr355 that are involved in hydrogen bonding. mdpi.com Furthermore, integrated computational approaches, including molecular docking, have been applied to isoindolin-1-one (B1195906) derivatives as potent PI3Kγ inhibitors, which are relevant in cancer therapy. nih.gov

Table 3: Examples of Molecular Docking Studies on Isoindoline Analogs

| Isoindoline Analog | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-substituted isoindoline-1,3-diones | TNF-α, HDAC, VEGF, Tyrosine kinase | Identification of compounds with high binding affinity through hydrogen and hydrophobic interactions. | jmpas.comresearchgate.net |

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE, BuChE | Phthalimide ring directed into the active gorge, forming stable complexes. | nih.gov |

| N-substituted Isoindoline-1,3-dione | Sodium channel | Hydrogen bond formation between the ketone of phthalimide and Thr-87 residue. | nih.gov |

| 1H-Isoindole-1,3(2H)-dione derivatives | COX-1, COX-2 | Interaction with Arg120 and Tyr355 via hydrogen bonds. | mdpi.com |

| Isoindolin-1-one derivatives | PI3Kγ | Identification of key interactions for isoform-specific ligand selectivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various isoindoline derivatives. For a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, QSAR analysis was performed to understand their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov The resulting models demonstrated that the inhibitory activity is correlated with descriptors such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov These findings suggest that steric and electrostatic interactions are key for the enzyme-ligand interaction. nih.gov

In another study, QSAR models were developed for a series of tetrahydro-2H-isoindole derivatives as COX-2 inhibitors. nih.gov These models, built using MNA- and QNA-descriptors, showed high accuracy in predicting IC50 values and helped identify structural fragments that either enhance or diminish the inhibitory activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. For a series of phthalimides as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), 3D-QSAR studies yielded models with good predictive power. jmchemsci.com Similarly, CoMFA was used to study spiropyrroloquinoline isoindolinone derivatives with antitumor activity, confirming the importance of steric and electrostatic interactions for their cytotoxicity. nih.govresearchgate.net

Table 4: Key Descriptors in QSAR Models for Isoindoline Derivatives

| QSAR Study | Key Descriptors | Biological Activity | Reference |

|---|---|---|---|

| 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindoles | Apol, HBD, HOMO, F(H2O), Sxyf, Sxzf | COX-2 Inhibition | nih.gov |

| Tetrahydro-2H-isoindole derivatives | MNA- and QNA-descriptors | COX-2 Inhibition | nih.gov |

| Spiropyrroloquinoline isoindolinones | Steric and Electrostatic Fields (CoMFA) | Antitumor Activity | nih.govresearchgate.net |

Theoretical Predictions of Redox Potentials for Isoindoline Derivatives

The theoretical prediction of redox potentials is crucial for understanding the electrochemical behavior of molecules, which is relevant for applications in areas such as antioxidants, batteries, and electrocatalysis. Computational methods, particularly those based on DFT and ab initio theory, have proven to be valuable for this purpose.

High-level ab initio molecular orbital calculations have been used to determine the redox potentials of various cyclic nitroxides, including those with an isoindoline core. anu.edu.au These studies have shown that the potentials are influenced by the ring system and its substituents. anu.edu.au For isoindoline nitroxides, there is an excellent agreement between calculated and experimentally determined oxidation potentials, with a mean absolute deviation of only 0.05 V. anu.edu.auresearchgate.net It has been observed that isoindoline derivatives generally exhibit higher oxidation potentials compared to piperidine (B6355638) and pyrrolidine (B122466) derivatives. researchgate.net

DFT calculations have also been employed to study the redox chemistry of isoindole-4,7-diones. acs.org A computational strategy based on DFT was developed to calculate redox potentials and acid dissociation constants for these compounds. researchgate.net The agreement between the calculated and experimental redox potentials in aqueous solutions was found to be very good, with a mean absolute deviation of only 24 mV for most of the series. acs.org The calculated reduction potentials of isoindole-4,7-dione derivatives have also shown a linear correlation with the Hammett constant values of the ring substituents. mdpi.com

These theoretical studies provide a robust framework for predicting the redox behavior of novel isoindoline derivatives, guiding the design of molecules with specific electrochemical properties.

Table 5: Comparison of Calculated and Experimental Redox Potentials for Isoindoline Analogs

| Isoindoline Class | Computational Method | Mean Absolute Deviation (vs. Experiment) | Key Finding | Reference |

|---|---|---|---|---|

| Isoindoline Nitroxides | High-level ab initio | 0.05 V | Excellent agreement for oxidation potentials. | anu.edu.auresearchgate.net |

| Isoindole-4,7-diones | DFT | 24 mV (for most of the series) | Good agreement for redox potentials in aqueous solution. | acs.org |

Biological Activity Research: in Vitro and Pre Clinical Studies of Isoindolin 5 Amine Sulfate and Derivatives

Investigations of Antimicrobial Efficacy (In Vitro)

Derivatives of the isoindoline (B1297411) core have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and mycobacteria.

A range of isoindoline derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on isoindolinones showed promising activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml. derpharmachemica.com The presence of a carboxyl functional group appears to be important for the antibacterial activity of these compounds. derpharmachemica.com

Further research into novel isoindolin-1-one (B1195906) derivatives containing a piperidine (B6355638) moiety revealed good antibacterial action against phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org Specifically, compound Y8 was found to be effective against Xanthomonas oryzae pv oryzae (Xoo) with a half-maximal effective concentration (EC50) of 21.3 μg/mL, an activity level greater than the commercial agent thiediazole copper. acs.org Mechanistic studies suggest that this activity may stem from the compound's ability to induce the collapse of the bacterial cell membrane. acs.org

Other synthesized series of isoindoline-1,3-dione derivatives have shown moderate antimicrobial effects. gsconlinepress.comzenodo.org For instance, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione exhibited broad-spectrum antibacterial activity. rajpub.com The evaluation of various derivatives has consistently highlighted the potential of the isoindoline scaffold in developing new antibacterial agents. nih.gov

| Derivative Class | Bacterial Strains | Reported Activity | Reference |

|---|---|---|---|

| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | MIC: 0.328-3.6 mg/ml | derpharmachemica.com |

| Isoindolin-1-ones with piperidine | P. syringae, X. axonopodis, X. oryzae | EC50: 21.3 μg/mL (for compound Y8 vs Xoo) | acs.org |

| Phthalimido-pyrazoline derivative | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | rajpub.com |

| Isoindolinone derivatives | S. aureus, B. cereus, K. pneumoniae, E. coli | Varied inhibition zones | nih.gov |

The isoindoline framework is a key component in compounds tested for efficacy against Mycobacterium tuberculosis. A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their antimycobacterial properties. nih.gov One of the most potent compounds from this series, featuring a butyl chain spacer and a piperidine component, demonstrated a Minimum Inhibitory Concentration (MIC99) of 6.25 μg/mL against M. tuberculosis. nih.gov

In another study, a series of isoindoline-1,3-dione derivatives were assessed against the H37Rv strain of M. tuberculosis. acs.org Among these, one compound was identified as particularly potent with a half-maximal inhibitory concentration (IC50) of 18 μM. acs.org Research has also explored novel camphane-based isoindoline structures, which have shown antimycobacterial activity comparable to the established anti-TB drug ethambutol (B1671381) against the M. tuberculosis H37Rv strain. researchgate.net

| Derivative Class | Reported Activity | Reference |

|---|---|---|

| Isoindoline-1,3-dione-4-aminoquinolines | MIC99: 6.25 μg/mL | nih.gov |

| Substituted Isoindoline-1,3-diones | IC50: 18 μM | acs.org |

| Camphane-based Isoindoline | Activity comparable to Ethambutol | researchgate.net |

Antibacterial Activity Assessments against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)

In Vitro Anticancer Activity Studies

The cytotoxic potential of isoindoline derivatives against various cancer cell lines has been a major focus of research, leading to the identification of several promising compounds and key structure-activity relationships. iyte.edu.tr

Derivatives of isoindoline have demonstrated significant cytotoxic effects across a panel of human cancer cell lines. A series of 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives were synthesized and screened for their in-vitro anticancer activity against the MCF-7 breast cancer cell line, with some compounds identified as promising. sci-hub.se

In another study, N-substituted isoindoline-1,3-dione derivatives were investigated for their effect on blood cancer cell lines K562 (chronic myelogenous leukemia) and Raji (Burkitt's lymphoma). researchgate.net The compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was found to be the most effective, with a half-maximal cytotoxic concentration (CC50) of 3.81 μg/mL against K562 cells and a more potent 0.26 μg/mL against Raji cells. researchgate.net The mechanism of cell death was determined to be through the induction of apoptosis and necrosis. researchgate.net

Furthermore, investigations into 3-substituted isoindolinone derivatives revealed potent anticancer activity. researchgate.net The compound 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (B8462283) showed significant effects against both A549 (lung carcinoma) and MCF-7 cell lines, with an IC50 value of 10 μM for both. researchgate.net

| Derivative | Cell Line | Reported Activity (IC50/CC50) | Reference |

|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 μg/mL | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 μg/mL | researchgate.net |

| 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) | A549 | 10 μM | researchgate.net |

| 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) | MCF-7 | 10 μM | researchgate.net |

| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | A549 | 1 μM | researchgate.net |

| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | MCF-7 | 1.5 μM | researchgate.net |

| Acridine-isoindoline derivatives | MCF-7 | Potent activity identified | sci-hub.se |

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the anticancer potency of isoindoline derivatives. Research has shown that the nature and position of substituents on the isoindoline core are critical. For example, in a series of isoindolinone derivatives, compounds with electron-donating groups, such as the nitrogen atoms in a naphthyridine ring, exhibited more potent anticancer effects. researchgate.net Conversely, derivatives with electron-withdrawing groups like nitro and acid functionalities at the N-phenyl position showed diminished anticancer activity. researchgate.net

Another SAR study indicated that introducing lipophilic groups, such as benzyloxy, enhances antiproliferative activity. ijper.org Furthermore, the substitution of fluoro, trifluoromethyl, or chloro groups at the fourth position of an associated benzene (B151609) ring was found to increase anticancer efficacy. ijper.org For bis-isatin analogues, a related class of compounds, SAR analysis suggested that substitutions at the C-3 and C-5 positions of the isatin (B1672199) core could lead to potent anticancer activity against human cancer cell lines. nih.gov

Cytotoxicity Profiling against Cancer Cell Lines (e.g., HepG2, K562, HT-29, A549, MCF-7)

Enzyme and Receptor Target Modulation

The biological activities of isoindoline derivatives are often traced to their ability to interact with and modulate specific enzymes and receptors. Molecular docking and enzymatic assays have identified several potential targets.

Some isoindoline derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. arkat-usa.org Molecular docking studies supported the hypothesis that certain 3-aryl substituted isoindolone derivatives may act as COX-2 inhibitors. arkat-usa.org

In the context of antimycobacterial activity, computational studies suggest that some isoindoline-1,3-diones may act as inhibitors of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in M. tuberculosis. acs.org Similarly, some bis-isatin hybrids are thought to exert their anticancer effects through the inhibition of tubulin polymerization. nih.gov

Other identified targets include:

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): An isoindoline derivative showed effective inhibition against this enzyme with an IC50 value of 3.66 µM. ijper.org

Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Extensive SAR studies have been conducted on isoindoline inhibitors to understand and improve selectivity for these enzymes, which are implicated in immune regulation. acs.org

α-Glycosidase and α-Amylase: Quinoline- and isoindoline-integrated compounds have been studied as dual inhibitors of these enzymes, which are relevant targets for managing diabetes. mdpi.com

Serotonin (B10506) 5-HT1A Receptor: Certain isoindoline derivatives have shown antidepressant activity, which may be mediated by elevating serotonin levels through interaction with the 5-HT1A receptor. benthamdirect.com

Papain-like Cysteine Protease (PLpro): Isoindoline derivatives have been identified as potent inhibitors of this viral enzyme, indicating potential antiviral applications. orientjchem.org

This wide range of targets underscores the therapeutic potential of the isoindoline scaffold in various disease areas. ontosight.ai

Receptor Binding and Antagonism (e.g., Sigma-2 Receptor)

Other Biological Activities in Pre-clinical Models

Beyond specific enzyme and receptor targets, isoindolinone derivatives have been evaluated for a variety of other biological functions in pre-clinical settings.

Several studies have investigated the antioxidant potential of isoindolinone derivatives. The antioxidant capacity is typically assessed using methods like ABTS cation radical scavenging and iron (Fe³⁺) reduction assays. In one study, a series of novel isoindolinone derivatives displayed moderate to low antioxidant activity when compared to standard antioxidants like BHT and BHA. However, specific derivatives, such as compound 2e , were noted for having significant antioxidant properties alongside other biological activities. Another investigation found that a ferrocene-substituted isoindolinone derivative, 11h , exhibited notable antioxidant activity. The presence of a free hydroxyl group on the aromatic ring of 3-hydroxy isoindolinone derivatives is thought to contribute to their antioxidant effects.

Table 4: Antioxidant Activity of Select Isoindolinone Derivatives

| Compound/Derivative | Activity Noted | Method |

|---|---|---|

| Compound 2e | Significant antioxidant properties | ABTS, Fe³⁺ reduction |

| Ferrocene-substituted 11h | Significant antioxidant activity | DPPH assay |

| 3-hydroxy isoindolinones | Exhibited antioxidant activity | General assessment |

Summary of findings from various antioxidant assays.

The inhibition of aflatoxin biosynthesis is a critical strategy for reducing food contamination by mycotoxins produced by fungi such as Aspergillus flavus. While research has explored various natural compounds for this purpose, the direct role of isoindolinone derivatives is an emerging area. Natural compounds can inhibit the aflatoxin pathway by down-regulating the expression of key regulatory genes like aflR and aflS. Although direct studies extensively detailing the efficacy of isoindolin-5-amine (B1317517) sulfate (B86663) or its close derivatives on aflatoxin inhibition are scarce in the provided literature, the general class of isoindolinone derivatives has been noted in the context of compounds that may affect fungal processes. The search for inhibitors that block the early stages of the polyketide biosynthetic pathway, from which both aflatoxins and fungal melanins derive, is considered a promising approach.

The isoindolinone scaffold is a core structural component in compounds investigated for anxiolytic and anticonvulsant properties. Some of these compounds are partial agonists at the benzodiazepine (B76468) binding site of the GABA-A receptor. For example, Pagoclone, a cyclopyrrolone derivative related to the isoindolinone structure, has demonstrated potent anxiolytic and anticonvulsant effects with minimal sedative side effects in preclinical models. Other compounds, such as Divaplon and Fasiplon, which also contain this structural motif, were developed as potential anxiolytic and anticonvulsant agents. These findings indicate that the isoindolinone core is a valuable pharmacophore for developing novel modulators of the central nervous system with potential therapeutic applications in anxiety and seizure disorders.

Studies on TNFα-Inhibitory and Antiangiogenic Activities

Research into the biological effects of isoindoline-based compounds has identified significant potential in modulating key pathological processes such as inflammation and angiogenesis. Specifically, derivatives of the core isoindoline structure have been investigated for their ability to inhibit Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine, and to interfere with the formation of new blood vessels, a process known as angiogenesis.

TNFα-Inhibitory Activity

The inhibition of TNFα production is a critical therapeutic strategy for a variety of inflammatory and autoimmune diseases. Certain analogs of thalidomide (B1683933), which contain a phthalimide (B116566) moiety structurally related to the isoindoline ring system, are recognized as potent inhibitors of TNFα production. google.comacs.org Building on this, studies have explored novel isoindoline derivatives to refine this activity.

One study investigated a series of novel 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-imine derivatives for their TNFα-lowering properties. researchgate.net The research found that several of these compounds demonstrated moderate to potent inhibition of TNFα synthesis. researchgate.net Notably, some analogs proved to be more potent than established modulators like thalidomide and revlimid. researchgate.net

| Compound | Activity at 30 µM |

| Compound 9 | Potent TNF-α lowering activity |

| Compound 14 (N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine) | Potent TNF-α lowering activity (up to 48% reduction) |

| Compound 16 | Potent TNF-α lowering activity |

| Compound 12 | Moderate TNF-α inhibitory action |

| Compound 17 | Moderate TNF-α inhibitory action |

| Compound 18 | Moderate TNF-α inhibitory action |

Data sourced from a study on isoindolin-1-imine derivatives. researchgate.net

The findings indicate that modifications to the isoindoline scaffold can yield compounds with significant TNFα-inhibitory effects. researchgate.net

Antiangiogenic Activity

Antiangiogenic therapy is a cornerstone of treatment for various cancers and other diseases characterized by excessive blood vessel growth. The thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine has been a subject of study for its antiangiogenic properties. googleapis.com Further research has explored other small molecules for this purpose. For instance, small molecule antagonists of Neuropilin-1 (NRP1), a receptor involved in angiogenesis, have been developed that incorporate an isoindoline moiety. acs.orgnih.gov One such derivative, (3-((5-(isoindolin-5-yl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-l-arginine (18b), was synthesized as part of a series of NRP1 antagonists designed to combine antiangiogenic and antitumor activities. acs.org

Another area of research has focused on naphthalene (B1677914) sulfonates as minimal functional substitutes for larger antiangiogenic compounds. nih.gov Within this class, 5-amino-2-naphthalenesulfonate was identified as a particularly promising inhibitor of acidic fibroblast growth factor, a potent angiogenesis promoter. nih.gov While not a direct derivative, this highlights the therapeutic potential of small aromatic amine compounds in the context of antiangiogenesis.

The development of isoindoline derivatives as antiangiogenic agents is an active area of research, leveraging the structural core to design novel inhibitors of pathways essential for blood vessel formation. googleapis.comacs.org

Derivatization and Structural Modification for Enhanced Research Applications of Isoindolin 5 Amine Sulfate

Design and Synthesis of Isoindoline-Based Chemical Libraries and Analogs

The systematic design and synthesis of isoindoline-based chemical libraries are fundamental to exploring their therapeutic potential. ucl.ac.uknih.gov Structural optimization and the creation of diverse analogs allow for the investigation of structure-activity relationships (SAR). nih.govmdpi.com

One approach involves modifying the isoindoline (B1297411) skeleton to mimic existing drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) Indoprofen. arkat-usa.orgresearchgate.net In these studies, new N-substituted isoindoline derivatives were prepared as Indoprofen analogs by reacting cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with various primary arylamines. arkat-usa.org The goal of such modifications is often to enhance desired activities while potentially reducing side effects associated with the parent compound. arkat-usa.org

Another strategy focuses on creating libraries of derivatives for specific targets. For instance, based on a known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, a structural optimization was performed, leading to several series of derivatives featuring an isoindoline structural motif. nih.gov This work resulted in the identification of a potent HPK1 inhibitor with an IC₅₀ value of 0.9 nM, which also showed improved aqueous solubility and pharmacokinetic profile in rats. nih.gov

The synthesis of natural product analogs is also a common strategy. By varying coupling partners in synthetic routes, libraries of both natural and non-natural analogues of compounds like aristolactam BII, which contains an isoindole-related structure, can be efficiently synthesized. beilstein-journals.orgresearchgate.net This allows for a broader exploration of the biological activities associated with the natural product scaffold. Furthermore, considerable effort has been dedicated to designing isoindoline derivatives with potential antiviral activities. jmchemsci.com

Table 1: Examples of Synthesized Isoindoline Analogs and Their Research Focus

| Base Scaffold | Modification Strategy | Target/Application | Reference |

|---|---|---|---|

| Indoprofen | N-substitution with various aryl groups | Anti-inflammatory agents (COX-1/COX-2 inhibition) | arkat-usa.org |

| HPK1 Inhibitor | Structural optimization to include isoindoline motif | HPK1 inhibition for immunotherapy | nih.gov |

| Aristolactam | Variation of coupling partners in synthesis | Natural product analogs | beilstein-journals.org |

Incorporation into Fused Heterocyclic Systems for Novel Scaffolds

Fusing the isoindoline ring with other heterocyclic systems is a powerful method for generating novel molecular scaffolds with unique three-dimensional structures and biological activities. mdpi.comwikipedia.org This approach can significantly expand the chemical space accessible from the simple isoindoline core.

A notable example is the synthesis of Mazindol, a clinical drug where the isoindoline heterocycle is fused with an additional five-membered nitrogen-containing ring. mdpi.com Other research has focused on synthesizing 5-arylisoindolo[2,1-a]quinolin-11(6aH)-ones and 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones, demonstrating the fusion of isoindoline with quinoline (B57606) systems. mdpi.com The coupling of isoindoline to a quinoline moiety has been explored for creating compounds with antioxidant and antidiabetic properties. mdpi.com

Rhodium-catalyzed cascade reactions have been developed to synthesize complex polycyclic compounds containing the 1H-isoindole motif. acs.org This method allows for a significant increase in molecular complexity in a single step, constructing multiple new rings and bonds. acs.org The preparation of the 1H-isoindole core is otherwise challenging due to its tendency to isomerize into more stable aromatic isoindoles. acs.org

Another strategy involves the synthesis of unique tricyclic sultam libraries based on an isoindoline/tetrahydroisoquinoline framework, achieved through a Heck-aza-Michael reaction strategy. acs.org Such fused systems offer rigid scaffolds that are valuable in drug design for targeting specific protein conformations.

Development of Profluorescent and Spin-Labeled Isoindoline Probes for Chemical and Biological Systems

The inherent structural properties of the isoindoline scaffold make it an excellent platform for developing molecular probes for research in chemistry and biology. These probes are often designed to report on specific events or environments through changes in their fluorescence or electron paramagnetic resonance (EPR) signals.

Profluorescent Probes: Profluorescent nitroxides are molecules where a fluorophore is tethered to a nitroxide free radical. dntb.gov.ua The proximity of the nitroxide quenches the fluorescence; however, upon reaction with a radical or redox species, the nitroxide is consumed, and fluorescence is "switched on". dntb.gov.uaresearchgate.net Isoindoline-based nitroxides are particularly useful for these applications due to their structural rigidity and stability. nih.gov

Researchers have developed various profluorescent probes based on this principle:

BHID-Bpin: A peroxynitrite probe where an isoindoline-1,3-dione derivative is blocked by a phenylboronic acid pinacol (B44631) ester. Cleavage by peroxynitrite or hydrogen peroxide enables an excited-state intramolecular proton transfer (ESIPT) process, leading to fluorescence emission. rsc.org

BPEAnit: A 9,10-bis(phenylethynyl)anthracene-nitroxide probe used for the online quantification of radical concentrations on particulate matter. mdpi.com

Mitochondria-targeted probes: Probes combining an isoindoline nitroxide with fluorophores like fluorescein (B123965) and rhodamine have been synthesized to provide a real-time response to the cellular redox status, particularly within mitochondria. uq.edu.au

A method termed FlICk (fluorescent isoindole crosslinking) utilizes the reaction of ortho-phthalaldehydes with peptides to create fluorescent isoindole staples, transforming linear precursors into fluorescent macrocyclic products with biological activity. nih.gov

Spin-Labeled Probes: Site-directed spin labeling (SDSL) combined with EPR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. opinvisindi.is Isoindoline nitroxides are advantageous as spin labels due to their chemical stability, structural rigidity, and narrow EPR linewidths. nih.govnih.gov

Key developments include:

Isotopically Labeled Nitroxides: Anionic, cationic, and neutral isoindoline nitroxides, along with their deuterated and/or ¹⁵N-labeled analogues, have been evaluated as probes for EPR oximetry. nih.gov Isotopic labeling can narrow the EPR signal, increasing signal amplitude and sensitivity. nih.gov

Conformationally Restricted Labels: A series of structurally related isoindoline-derived spin labels with varying mobilities (ImU, OxU, and ExImU) have been incorporated into duplex DNA to study the effect of motion on pulsed EPR distance measurements. opinvisindi.is The ExImU label, in particular, was designed to be conformationally unambiguous, allowing for precise distance measurements without orientation effects. opinvisindi.is

Porphyrin-Hybrids: Isoindoline nitroxide-labeled porphyrins have been synthesized as potential dual-mode probes for both fluorescence imaging and EPR spectroscopy. rsc.org These compounds exhibit fluorescence suppression that is eliminated upon reduction, allowing them to report on redox environments. rsc.org

Strategies for Methylation and Alkylation of Isoindoline and Isoindolinone Scaffolds

Alkylation and methylation are key chemical transformations for modifying the isoindoline and isoindolinone scaffolds, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

A common strategy for the synthesis of 3-substituted isoindolinones involves the direct alkylation of a carbanion generated from an N-substituted isoindolinone. acs.org One efficient method uses N-tert-butylsulfinyl-isoindolinones as chiral precursors. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with various alkylating agents yields 3-substituted isoindolinones with high diastereoselectivity. acs.org

Another approach utilizes the N-isoindolinone group as a protecting group for a "glycine equivalent" synthon. nih.gov This scaffold can undergo a series of selective alkylation reactions using lithium hexamethyldisilazide (LiHMDS) as the base to install a range of side chains, demonstrating a pathway to synthesize various α-amino acid derivatives. nih.gov

Intramolecular alkylation has also been achieved using cobalt porphyrin catalysis. acs.orgnih.gov In this method, 1-isoindolinones with a reactive hydrazone tether attached to the nitrogen atom undergo cyclization, forming new C-C bonds at the C3 position to create fused ring systems. acs.orgnih.gov This reaction is compatible with a wide array of functional groups, including bromo, chloro, fluoro, cyano, and methoxycarbonyl substituents. acs.org

Palladium-catalyzed C(sp²)-H olefination provides a method for synthesizing N-alkylated isoindolinone scaffolds from aryl amides of L-amino acids. rsc.org In this process, the amino acid residue directs the olefination at the aryl ring, which is followed by cyclization at the amide nitrogen, transforming standard amino acids into chiral isoindolinone derivatives. rsc.org Permethylation, using reagents like excess methyl chloride, has also been employed in the multi-step synthesis of complex isoindoline derivatives such as chlorisondamine. mdpi.com

Table 2: Methods for Alkylation of Isoindoline Scaffolds

| Method | Reagents/Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | LDA, Alkyl halides | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | Chiral 3-substituted isoindolinones | acs.org |

| Glycine (B1666218) Synthon Alkylation | LiHMDS, Electrophiles | N-isoindolinone-derived esters | α-Amino acid precursors | nih.gov |

| Intramolecular Alkylation | Cobalt(tetraphenylporphyrin) | 1-Isoindolinones with hydrazone tether | Fused polycyclic isoindolinones | acs.orgnih.gov |

| C-H Olefination/Cyclization | Pd-catalyst | Aryl amides of L-amino acids | N-alkyl chiral isoindolinones | rsc.org |

Exploration of Isoindolin-1,3-dione (Phthalimide) Derivatives for Diverse Activities

Isoindolin-1,3-dione, commonly known as phthalimide (B116566), is a highly versatile and privileged scaffold in medicinal chemistry. ucl.ac.ukresearchgate.net Its derivatives have been extensively synthesized and evaluated for a wide spectrum of biological activities. ucl.ac.uknih.gov The chemical characteristics of phthalimide, including its hydrophobicity which allows it to cross biological membranes, a hydrogen bonding subunit, and an aromatic site, contribute to its promiscuity as a pharmacophore. ucl.ac.ukresearchgate.net

The synthesis of phthalimide derivatives is often straightforward, traditionally involving the reaction of phthalic anhydride (B1165640) with amines or through the Gabriel synthesis. tandfonline.com This accessibility has led to the creation of vast libraries of N-substituted phthalimides. ucl.ac.uktandfonline.com

Research has uncovered a remarkable range of activities for phthalimide derivatives:

Anti-inflammatory and Immunomodulatory Activity: Phthalimide is the core of well-known immunomodulatory drugs (IMiDs). mdpi.comucl.ac.uk Numerous analogs have been synthesized as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory disorders. researchgate.net

Enzyme Inhibition: A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were designed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Some of these compounds showed inhibitory activity several-fold higher than the reference drug rivastigmine. nih.gov Other derivatives have been developed as selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. nih.gov

Anticancer Activity: Novel phthalimide derivatives have demonstrated antiangiogenic effects in in vivo models. ucl.ac.uk Another study synthesized N-substituted isoindoline-1,3-dione derivatives and investigated their cytotoxic effects against blood cancer cell lines, identifying a compound that induced apoptosis and necrosis in Raji cells. researchgate.net

Antimicrobial Activity: N-substituted phthalimides have shown potent antibacterial activity. ucl.ac.uk Phthalimide-chalcone conjugates have been developed that exhibit both antibacterial and antifungal effects against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. ucl.ac.uk

The diverse biological profiles of these derivatives highlight the importance of the phthalimide scaffold as a starting point for the development of new therapeutic agents. nih.govontosight.ai

Table 3: Compound Names Mentioned in the Article

| Compound Name/Class |

|---|

| Isoindolin-5-amine (B1317517) sulfate (B86663) |

| Isoindoline |

| Isoindolinone |

| Indoprofen |

| Aristolactam BII |

| Mazindol |

| Chlorisondamine |

| 1H-Isoindole |

| Profluorescent nitroxides |

| BHID-Bpin |

| BPEAnit |

| ImU |

| OxU |

| ExImU |

| N-tert-butylsulfinyl-isoindolinone |

| Isoindolin-1,3-dione |

| Phthalimide |

| Rivastigmine |

| Thalidomide (B1683933) |

| Pomalidomide |

| Lenalidomide |

| Apremilast |

| Phosmet |

| Chlorthalidone |

| Midostaurin |

| Celecoxib |

| cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid |

| 5-arylisoindolo[2,1-a]quinolin-11(6aH)-ones |

| 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones |

| 9,10-bis(phenylethynyl)anthracene-nitroxide |

| 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO) |

| 5-(N,N,N-trimethylammonio)-1,1,3,3-tetramethylisoindolin-2-yloxyl iodide (QATMIO) |

Applications of Isoindolin 5 Amine Sulfate and Its Derivatives in Advanced Research

Role as Synthetic Intermediates for Complex Organic Molecules and Natural Product Synthesis (e.g., Aristolactams)

The isoindoline (B1297411) framework is a core component of many complex organic molecules and natural products, making its derivatives valuable intermediates in total synthesis. The isoindolinone substructure, in particular, is a recurring motif in biologically active compounds and serves as a key building block for more elaborate molecular architectures. nih.gov

Derivatives such as 5-Methylisoindolin-1-one are explicitly used as building blocks for synthesizing complex heterocycles. The general class of isoindolinones is considered an important privileged scaffold, and significant research has been dedicated to developing transition-metal-catalyzed methods for their synthesis, underscoring their value as synthetic precursors. nih.gov One of the key strategic applications of isoindoline derivatives is in the construction of natural products like aristolactams, a group of aporphinoid alkaloids. The isoindolin-1-one (B1195906) core is a fundamental feature of the aristolactam scaffold. dyestuffintermediates.com Synthetic strategies toward aristolochic acids and their related metabolites, which are precursors to aristolactams, often rely on the assembly of key aromatic building blocks.

Contributions to Medicinal Chemistry Research as Lead Compounds and Pharmacological Tools

Isoindoline derivatives have made substantial contributions to medicinal chemistry, forming the basis of numerous therapeutic agents and pharmacological tools. Their rigid structure and the ability to modify them at various positions allow for the fine-tuning of interactions with biological targets.

A prominent application is in the development of agents targeting the central nervous system. For instance, certain isoindolinone derivatives have been identified as potent antagonists of the 5-HT2C serotonin (B10506) receptor, a target for treating conditions like depression, anxiety, and schizophrenia. researchgate.netjmchemsci.com The isoindole scaffold is also central to anxiolytic and sedative drugs like pazinaclone (B1678564) and pagoclone. jmchemsci.com Furthermore, isoindolin-1-one derivatives have been patented for their potential as anti-arrhythmic agents, demonstrating the scaffold's utility in cardiovascular medicine.

In oncology and immunology, the isoindoline core is famously part of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which function by interacting with the cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific substrate proteins. bldpharm.com This mechanism has led to treatments for multiple myeloma and other hematological cancers. bldpharm.com Following this precedent, novel isoindoline compounds continue to be designed as potent inhibitors of TNF-α production and for their anti-inflammatory and anticancer activities. bldpharm.com

The scaffold's versatility is further demonstrated in the development of antiviral and antimicrobial agents. C5-amine derivatives of isoindoline have been investigated as inhibitors of HIV integrase. jmchemsci.com Other derivatives have shown potent activity against various pathogens, including fungi and both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Therapeutic Area | Mechanism/Target | Source |

|---|---|---|---|

| Isoindolin-1-ones | Cardiovascular | Anti-arrhythmic agents | |

| Isoindolinone Derivatives | Oncology / CNS | Anticancer, Anti-inflammatory, PET Tracers (mHTT) | ambeed.com |

| Isoindole-imides | Immunology | TNF-α production inhibitors | bldpharm.com |

| Isoindolinone Derivatives | Psychiatry | 5-HT2C antagonists | researchgate.net |

| Resorcylate Aminopyrazoles | Infectious Disease | Fungal Hsp90 inhibitors | nih.gov |

| C5-Amine Derivatives | Infectious Disease | Antiviral (e.g., HIV integrase inhibitors) | jmchemsci.com |

Potential in Agrochemical Research

The structural motifs that confer biological activity in pharmaceuticals often find parallel applications in agrochemicals. The isoindoline scaffold is no exception, with research indicating its potential in the development of new crop protection agents.

Direct evidence points to derivatives like 5-Methylisoindolin-1-one being used as precursors in the synthesis of agrochemicals. While the specific targets and final products are often proprietary, the use of the isoindoline core as a foundational element is established. The broad biological activities of isoindoline derivatives, including antifungal and antibacterial properties, are directly relevant to controlling plant pathogens. The principles of rational drug design used in medicinal chemistry to optimize potency and selectivity against human targets can be readily adapted to discover new herbicides, insecticides, and fungicides by targeting analogous proteins and enzymes in pests and weeds. The arylideneisoxazol-5(4H)-one scaffold, for example, is found in a variety of bioactive compounds, including agrochemicals, highlighting the industry's interest in diverse heterocyclic structures. mdpi.com

Utility in Materials Science for Luminogens and Dyes

The aromatic and rigid nature of the isoindoline core, combined with the electronic influence of the amino group, makes its derivatives excellent candidates for creating functional materials like dyes, pigments, and luminogens. The amino group serves as a powerful electron-donating moiety and a convenient point for chemical modification to tune optical properties.

A direct and commercially relevant application is the use of 5-Aminoisoindoline-1,3-dione, a direct derivative, as an intermediate in the synthesis of azo pigments. dyestuffintermediates.com Specifically, it is a key precursor for producing C.I. Pigment Yellow 167 through a process involving diazotization and subsequent coupling. dyestuffintermediates.com This demonstrates the compound's established role in the dye and pigment industry. Protected forms, such as tert-butyl 5-aminoisoindoline-2-carboxylate, are also recognized as synthetic intermediates for these applications.

Beyond traditional pigments, isoindoline derivatives are relevant to advanced optical materials. The scaffold is associated with the development of materials exhibiting Aggregation-Induced Emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. bldpharm.com This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). Isoindolinone-embedded fluorophores have been successfully used in bio-imaging, showcasing their potential to create bright and stable probes. organicchemistry.eu

| Derivative/Precursor | Material Type | Application/Product | Source |

|---|---|---|---|

| 5-Aminoisoindoline-1,3-dione | Dye Intermediate | Manufacturing of C.I. Pigment Yellow 167 | dyestuffintermediates.comdyestuffintermediates.com |

| tert-butyl 5-aminoisoindoline-2-carboxylate | Pigment Intermediate | Synthesis of various dyes and pigments | |